molecular formula C10H13NOS2 B14157339 2-phenoxyethyl N-methylcarbamodithioate CAS No. 383894-64-2

2-phenoxyethyl N-methylcarbamodithioate

Cat. No.: B14157339
CAS No.: 383894-64-2
M. Wt: 227.4 g/mol
InChI Key: QNSQVNLKRRVQPK-UHFFFAOYSA-N
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Description

2-Phenoxyethyl N-methylcarbamodithioate is an organic compound that belongs to the class of carbamodithioates It is characterized by the presence of a phenoxyethyl group attached to a N-methylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxyethyl N-methylcarbamodithioate typically involves the reaction of 2-phenoxyethanol with N-methylcarbamodithioic acid. The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to around 90°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl N-methylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamodithioate moiety to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

2-Phenoxyethyl N-methylcarbamodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxyethyl N-methylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt essential biochemical pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyethyl N-(4-ethoxyphenyl)carbamate
  • 2-Phenoxyethyl N-(2-methyl-5-nitrophenyl)carbamate
  • Phenoxyethyl piperidine derivatives

Uniqueness

2-Phenoxyethyl N-methylcarbamodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications .

Properties

CAS No.

383894-64-2

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

2-phenoxyethyl N-methylcarbamodithioate

InChI

InChI=1S/C10H13NOS2/c1-11-10(13)14-8-7-12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,13)

InChI Key

QNSQVNLKRRVQPK-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)SCCOC1=CC=CC=C1

solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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